molecular formula C10H11N3O2 B2611089 4-Azatryptophan CAS No. 149818-23-5

4-Azatryptophan

Cat. No. B2611089
M. Wt: 205.217
InChI Key: FICCYWIDRZLXIS-ZETCQYMHSA-N
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Description

4-Azatryptophan is a chemical compound that is an analogue of the amino acid tryptophan . It is often used in research due to its unique properties .


Molecular Structure Analysis

The molecular structure of 4-Azatryptophan is similar to that of tryptophan, with the difference being the presence of an azaindole ring . This unique structure allows 4-Azatryptophan to have different physical and chemical properties compared to tryptophan .


Chemical Reactions Analysis

The chemical reactions involving 4-Azatryptophan have been studied in the context of fluorescence properties . For example, one study investigated the fluorescence properties of tryptophan and its analogues, including 4-Azatryptophan, using two novel fluorescence spectroscopic techniques .

Scientific Research Applications

  • Photophysical Probe for Protein Structure and Dynamics : 7-Azatryptophan, an analog of 4-Azatryptophan, has been utilized as a photophysical probe in protein studies. Its spectral characteristics are easily distinguishable from those of tryptophan, making it suitable for investigating protein structure and dynamics. It has been incorporated into synthetic peptides and shown to be a competitive inhibitor of α-chymotrypsin (Rich et al., 1993).

  • Fluorescence Studies : The fluorescence spectrum and lifetime of 7-Azatryptophan are sensitive to environmental changes, making it an ideal noninvasive in situ probe for protein structure and dynamics (Négrerie et al., 1990).

  • Synthesis and Purification : Research has focused on the chemoenzymatic synthesis of the enantiomers of 7-Azatryptophan, highlighting its potent fluorescent activity and its application in probing the structure and dynamics of proteins and peptides (Lecointe et al., 1998).

  • In Vivo Protein Studies : Azatryptophans, such as 4-Azatryptophan, have been used in vivo for the expression of colored proteins without post-translational modification. They serve as isosteric substitutes for natural tryptophan in cellular proteins, with unique spectral features like red-shifted fluorescence (Merkel et al., 2010).

  • Excited State Tautomerization Studies : The chromophoric moieties of azatryptophan analogs have been studied for their potential as fluorescent probes. Research has characterized the photophysical properties of these analogs, particularly focusing on their behavior in different environments (Cash et al., 2005).

  • Fluorescence Emission in Reverse Micellar Environments : The fluorescence emission behavior of 7-azatryptophan in reverse micelles has been reported, emphasizing its potential as a probe for water-restricted environments, relevant to biomembranes (Guharay & Sengupta, 1996).

  • Nitrogen Starvation Studies in Cyanobacteria : DL-7-azatryptophan has been used to study nitrogen starvation in cyanobacteria, revealing its impact on heterocyst differentiation and nitrogen metabolism (Chen et al., 1987).

  • Peptide and Protein Interaction Studies : 7-Azatryptophan has been incorporated into peptides and proteins for studies on small molecule-protein interactions and for probing protein folding and thrombin recognition (Rich et al., 1995; De Filippis et al., 2004).

  • Biosynthetic Incorporation into Proteins : Research has also been conducted on the biosynthetic incorporation of tryptophan analogues, including 7-azatryptophan, into proteins to study their spectroscopic characteristics and the effect on protein structure (Wong & Eftink, 1998).

Future Directions

The use of 4-Azatryptophan in research is likely to continue, given its unique properties and usefulness as a tool for studying protein structure and function . Future research may focus on further elucidating the properties of 4-Azatryptophan and its potential applications in various fields of study .

properties

IUPAC Name

(2S)-2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-7(10(14)15)4-6-5-13-8-2-1-3-12-9(6)8/h1-3,5,7,13H,4,11H2,(H,14,15)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICCYWIDRZLXIS-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)CC(C(=O)O)N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=CN2)C[C@@H](C(=O)O)N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azatryptophan

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